

Specificity analysis of Sgk1-IN-2 against other kinases.

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Compound of Interest

Compound Name: Sgk1-IN-2

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Sgk1-IN-2: A Comparative Analysis of Kinase Specificity

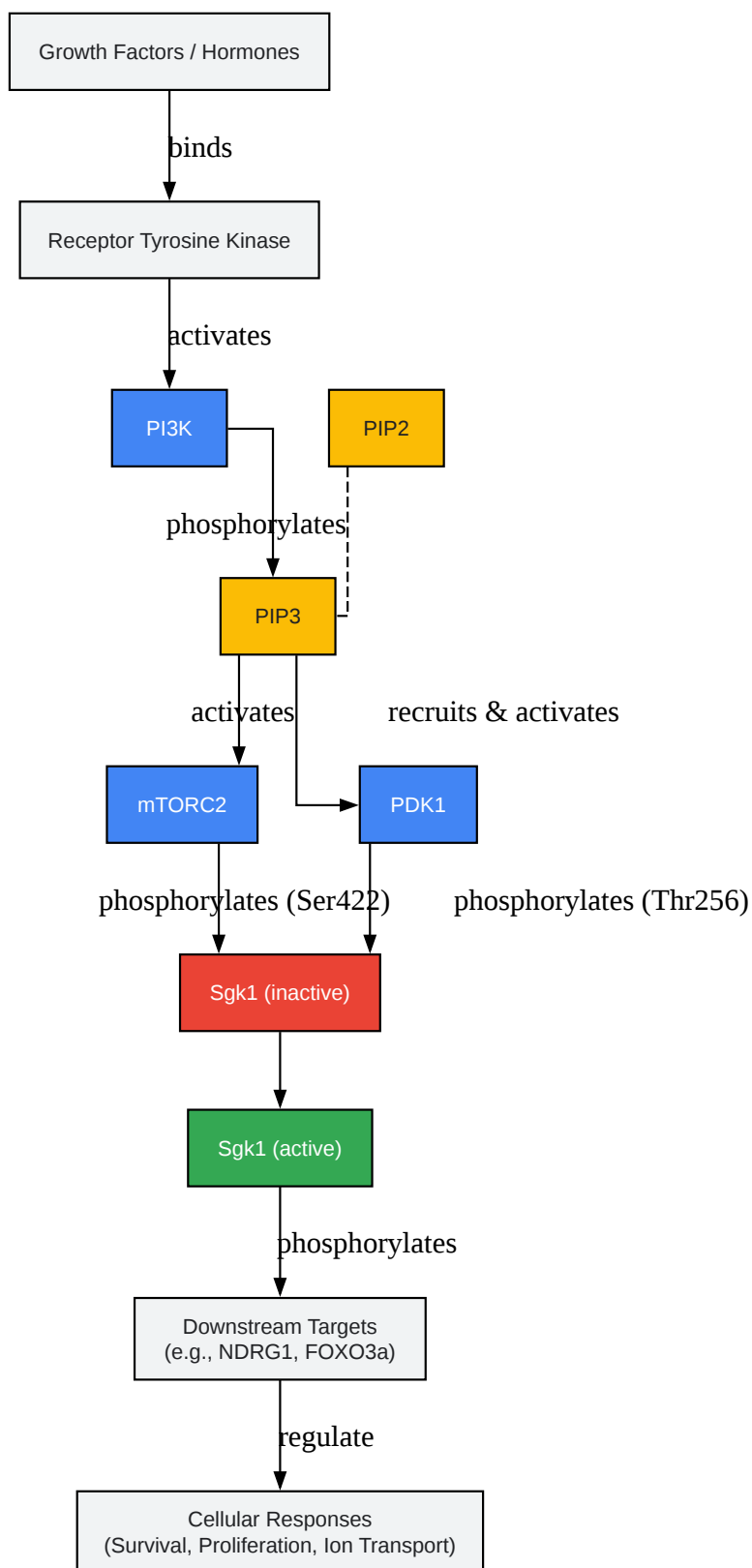
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Sgk1-IN-2**'s performance against other kinases, supported by available data and detailed experimental methodologies.

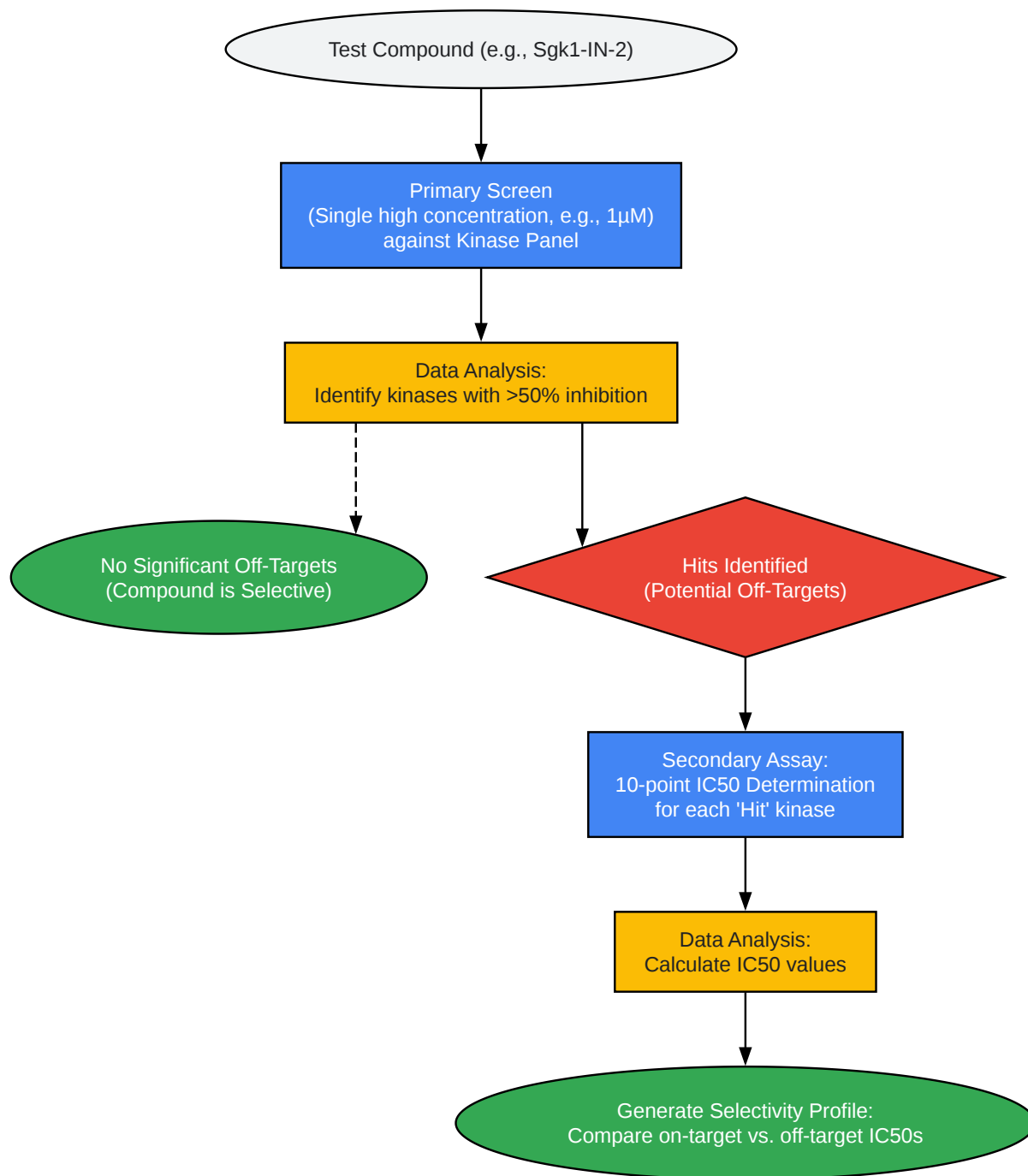
Serum and glucocorticoid-regulated kinase 1 (Sgk1) has emerged as a significant therapeutic target in various diseases, including cancer, hypertension, and diabetic nephropathy. As a serine/threonine kinase, Sgk1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] Its activation is linked to the promotion of cell survival, proliferation, and resistance to therapy.[2] The development of potent and selective Sgk1 inhibitors is therefore a critical area of research. **Sgk1-IN-2** is a selective inhibitor of Sgk1 with a reported IC50 of 5 nM.[3][4] However, the true value of a kinase inhibitor in research and clinical settings is defined not just by its potency against the intended target, but also by its specificity across the entire kinome. High selectivity minimizes off-target effects, reducing potential toxicity and ensuring that the observed biological effects are attributable to the inhibition of the target kinase.

The Sgk1 Signaling Pathway

Sgk1 is a member of the AGC family of kinases and shares structural similarities with AKT.[5] Its activation is initiated by signals from growth factors or hormones, which trigger the PI3K

pathway. This leads to the phosphorylation and activation of Sgk1 by mTORC2 and PDK1.[6] Once active, Sgk1 phosphorylates a wide range of downstream substrates, influencing critical cellular processes like ion transport, cell growth, and apoptosis.[7]





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